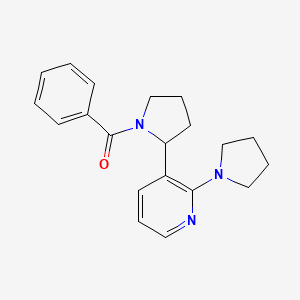

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone

Description

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone is a structurally complex compound featuring a methanone core linked to a phenyl group and a bis-heterocyclic substituent. The molecule contains two pyrrolidine rings and a pyridine moiety, which collectively contribute to its stereoelectronic properties. The compound’s pyrrolidine rings may enhance binding affinity to protein targets due to their conformational flexibility, while the pyridine group could modulate solubility and metabolic stability .

Properties

Molecular Formula |

C20H23N3O |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

phenyl-[2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]methanone |

InChI |

InChI=1S/C20H23N3O/c24-20(16-8-2-1-3-9-16)23-15-7-11-18(23)17-10-6-12-21-19(17)22-13-4-5-14-22/h1-3,6,8-10,12,18H,4-5,7,11,13-15H2 |

InChI Key |

BERSOEWIDDNYKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C3CCCN3C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the pyridine ring and the phenyl group. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using large-scale reactors and continuous flow processes .

Chemical Reactions Analysis

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases

Scientific Research Applications

Structural Characteristics

The compound features a phenyl group attached to a ketone , linked to two pyrrolidine rings and a pyridine ring. This structural complexity suggests diverse reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that derivatives of pyrrolidine and pyridine compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The structural arrangement of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone may enhance its efficacy against different cancer types by modulating these pathways .

Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective capabilities. They may function as activators of potassium channels, which are essential for maintaining neuronal health and preventing excitotoxicity. This mechanism can be particularly beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Properties

This compound has potential antimicrobial activity, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of nitrogen heterocycles in its structure may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes within the bacteria .

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of various pyrrolidine derivatives, including those structurally similar to this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the pyridine and pyrrolidine components could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Mechanisms

In another research effort, compounds resembling this compound were tested for their neuroprotective effects in models of oxidative stress. The findings demonstrated that these compounds could reduce neuronal damage by modulating oxidative stress pathways, highlighting their potential in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Biological Activity :

- The triazine-benzoisoxazole derivative (Table 1, Row 2) demonstrated sodium channel blocking and anticonvulsant effects in rodent models . This highlights the importance of electron-deficient heterocycles (e.g., triazine, benzoisoxazole) in modulating ion channels.

- The ethylthio-pyridine analog (Row 4) may exhibit improved blood-brain barrier penetration due to the lipophilic ethylthio group, though its activity remains unconfirmed .

Physicochemical Properties :

- The dimethoxybiphenyl derivative (Row 3) has the highest molecular weight (355.4 g/mol) and lipophilicity, which could limit aqueous solubility .

- The trifluoromethyl-oxadiazole compound (Row 6) incorporates a bioisosteric CF₃ group, likely enhancing metabolic stability and target binding .

Synthetic Complexity :

Biological Activity

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C₁₈H₃₁N₃O

- Molecular Weight : 295.47 g/mol

The structure features multiple functional groups that contribute to its biological activity, particularly the pyrrolidine and pyridine moieties, which are known for their roles in various pharmacological activities.

Histamine Receptor Interaction

Research indicates that compounds similar to this compound may act as antagonists or inverse agonists at the histamine H3 receptor. This receptor is implicated in several physiological processes, including neurotransmission and appetite regulation. Compounds targeting this receptor have shown potential in treating obesity and other metabolic disorders .

Anticancer Activity

Studies have demonstrated that related compounds exhibit significant anticancer properties. For example, a derivative known as PPTMB has been shown to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism involves activation of the JNK pathway and subsequent induction of apoptosis through mitochondrial signaling pathways . Such findings suggest that this compound may similarly affect cancer cell proliferation.

In Vitro Studies

In vitro assays have reported that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, including prostate cancer cells. The effectiveness is often measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, PPTMB displayed a potency approximately tenfold greater against cancer cells compared to normal cells .

Case Studies

A notable case study involved the evaluation of a compound structurally related to this compound in a preclinical model for pancreatic ductal adenocarcinoma (PDAC). The compound showed promising antiproliferative activity with an IC50 value of 9.28 µM, indicating its potential as an effective treatment option .

Summary of Biological Activity

| Activity | Mechanism | IC50 Value (µM) | Cell Lines Tested |

|---|---|---|---|

| Histamine H3 Antagonism | Modulation of neurotransmitter release | - | - |

| Anticancer Activity | Disruption of microtubule dynamics leading to apoptosis | 9.28 | Prostate cancer, PDAC |

| - | Induction of JNK pathway activation | - | Various human cancer cell lines |

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | ±15% efficiency |

| Solvent Polarity | Medium (e.g., THF) | ±20% solubility |

| Catalyst (e.g., Pd) | 5–10 mol% | Critical for C–N coupling |

Basic: How can NMR spectroscopy resolve structural ambiguities in pyrrolidine-pyridine hybrids like this compound?

Answer:

1H and 13C NMR are critical for confirming stereochemistry and connectivity. For instance:

- Pyridine protons resonate at δ 7.5–8.5 ppm (distinct splitting patterns distinguish 2- vs. 3-substituted pyridines).

- Pyrrolidine protons show δ 1.5–3.5 ppm (multiplet patterns confirm ring substitution).

- Methanone carbonyls appear at δ 190–210 ppm in 13C NMR. Overlapping signals are resolved using 2D techniques (HSQC, COSY), particularly for chiral centers in the pyrrolidine ring .

Advanced: What crystallographic strategies are recommended for resolving hydrogen-bonding networks in this compound?

Answer:

High-resolution X-ray diffraction (λ = 0.710–1.541 Å) with SHELXL refinement is preferred. Key steps:

- Data collection: Low-temperature (100 K) to minimize thermal motion.

- Hydrogen placement: DFT-optimized positions (e.g., using Gaussian09) for disordered H atoms.

- Validation: R-factor < 0.05 and wR2 < 0.15 via PLATON or Olex2.

Studies on analogous phenyl-pyrrolidinyl methanones reveal intramolecular H-bonds between pyrrolidine N–H and pyridine/phenyl π-systems, stabilizing planar conformations .

Advanced: How can conflicting spectroscopic and computational data on rotational barriers be reconciled?

Answer:

Discrepancies arise from solvent effects (implicit vs. explicit solvation models) and torsional parameterization in DFT (e.g., B3LYP/6-31G* vs. M06-2X). Experimental validation via variable-temperature NMR (VT-NMR) at 298–400 K quantifies rotational barriers (ΔG‡). For example, hindered rotation in pyrrolidine-pyridine linkages shows ΔG‡ = 10–15 kcal/mol, aligning with DFT corrections using dispersion-inclusive methods .

Advanced: What pharmacological assays are suitable for probing bioactivity in this compound?

Answer:

- Target engagement: Fluorescence polarization (FP) assays with labeled kinases (IC50 determination).

- Cellular uptake: LC-MS quantification in HEK293 or HepG2 cells (logP ~2.5 predicts moderate permeability).

- Metabolic stability: Microsomal incubation (human liver microsomes, t1/2 > 30 min desirable).

Analogous compounds exhibit µM-range activity in kinase inhibition, but scaffold rigidity from the methanone group may reduce off-target effects .

Advanced: How does substituent variation on the pyridine ring affect SAR in this scaffold?

Answer:

Electron-withdrawing groups (e.g., –CF3 at pyridine C-3) enhance binding to ATP pockets (ΔΔG = -2.1 kcal/mol via MM-PBSA). Conversely, –OCH3 at C-4 reduces metabolic clearance (CYP3A4 susceptibility ↓30%). QSAR models using CoMFA (q2 > 0.6) highlight steric bulk at pyrrolidine N as critical for potency .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent (Position) | Binding Affinity (nM) | Metabolic Stability (t1/2, min) |

|---|---|---|

| –CF3 (C-3) | 120 ± 15 | 45 ± 5 |

| –OCH3 (C-4) | 450 ± 40 | 90 ± 10 |

| –Cl (C-2) | 280 ± 25 | 35 ± 4 |

Basic: What computational tools predict the solubility and logP of this compound?

Answer:

- Solubility: Aqueous solubility (logS) is modeled via ALOGPS 3.0 (error < 0.6 log units).

- logP: XLogP3 or SwissADME predicts logP = 2.8–3.2, consistent with experimental shake-flask data (logP = 3.1 ± 0.2). Molecular dynamics (MD) simulations (GROMACS) with TIP3P water validate aggregation tendencies .

Advanced: What strategies mitigate racemization during asymmetric synthesis of the pyrrolidine ring?

Answer:

- Chiral auxiliaries: (R)-BINOL (10 mol%) in Mitsunobu reactions (dr > 9:1).

- Enzymatic resolution: Lipase-catalyzed acetylation (e.g., CAL-B, ee > 98%).

- Dynamic kinetic resolution: Pd/C with HCO2NH4 in H2O/EtOH (80% yield, ee = 95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.